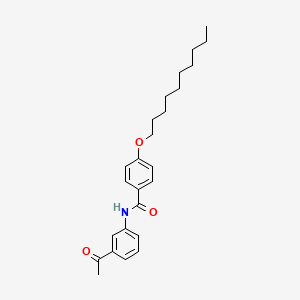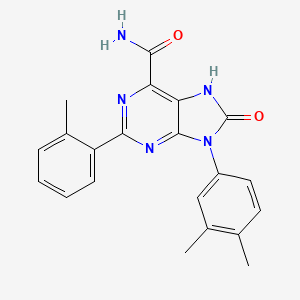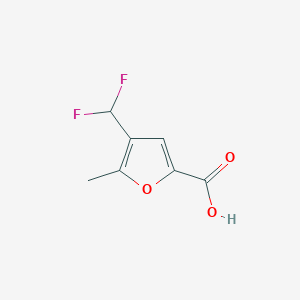
Benzyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzyl-substituted pyridine ligands has been explored in various studies. One such study focused on the synthesis of diiron(II) complexes with benzyl and ethyl groups appended to pyridine and aniline ligands. These complexes were designed as analogues of the diiron(II) center in the hydroxylase component of soluble methane monooxygenase (MMOH). The synthesis involved the use of 2-benzylpyridine and 4-benzylpyridine, yielding crystallographically characterized compounds with different bridging configurations . Another study described a practical synthesis method for 2-mercapto-3-benzyloxypyridine, an important intermediate for herbicides. The method involved treating 2-chloro-3-hydroxylpyridine with benzyl bromide to form 2-chloro-3-benzyloxypyridine, followed by a reaction with thiourea to produce the target compound .
Molecular Structure Analysis
The molecular structure of benzyl-substituted pyridine derivatives has been characterized in several studies. For instance, the diiron(II) complexes synthesized in one study were crystallographically characterized, providing insights into the geometry of the diiron(II) center and the influence of substituent placement on the pyridine ring . In another study, the stereochemistry of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives was characterized by single crystal X-ray diffraction, which is crucial for understanding the molecular structure and its implications for biological activity .
Chemical Reactions Analysis
The reactivity of benzyl-substituted pyridine derivatives has been investigated through various chemical reactions. For example, the oxygenation of diiron(II) complexes was studied, revealing that hydrocarbon fragment oxidation occurred when the substrate moiety was in close proximity to the diiron center . Another study explored the reactions of 4-hydroxy-6-methyl-2-pyridone with different reagents, leading to the formation of various heterocyclic systems, including 4H-pyrano[3,2-c]pyridines and 3,3'-benzylidenebis(4-hydroxy-6-methyl-2(1H)-3-pyridinone)s .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyl-substituted pyridine derivatives are influenced by their molecular structure. The acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were determined, which is important for understanding their behavior in different pH environments . Additionally, the antimicrobial activity of these compounds was assessed, showing promising results against various bacterial and fungal strains, as well as against the M. tuberculosis H37Rv strain .
Applications De Recherche Scientifique
Cholinesterase Inhibition
Benzyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate derivatives have been evaluated for their potential to inhibit cholinesterases, enzymes crucial in neurochemical processes. A study by Pizova et al. (2017) reported the synthesis and characterization of several benzyl pyrrolidine-1-carboxylates, revealing their moderate inhibitory effect on acetylcholinesterase (AChE) and notable activity against butyrylcholinesterase (BChE). This research suggests potential applications in neurodegenerative diseases where cholinesterase activity is a factor.
Crystal Structure Analysis
The compound's structural properties have been explored in various studies. For instance, Tsutsumi et al. (1995) investigated a peptidyl α-keto benzothiazole derivative of benzyl pyrrolidine-1-carboxylate, emphasizing its crystal structure and bonding characteristics. These insights are valuable for understanding the molecular interactions and stability of the compound.
Co-Crystallization Studies
In a study by Chesna et al. (2017), benzoic acid–pyrrolidin-1-ium-2-carboxylate was examined as an example of non-centrosymmetric co-crystallization. This research highlights the potential of benzyl pyrrolidine-1-carboxylate derivatives in crystal engineering and material science applications, especially in the context of creating chiral space groups.
Synthesis Methodologies
The compound has been a focal point in various synthesis studies. Andrews et al. (2003) detailed the synthesis of pyrrolidine 5,5-trans-lactams using a similar structure, providing insights into the methodologies and chemical processes involved in creating complex organic compounds.
Microbiological Activity
The microbiological activity of derivatives has been explored as well. In research by Miszke et al. (2008), 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives were synthesized and evaluated for their bacteriostatic and antituberculosis activity. This study indicates the potential biomedical applications of these compounds in developing new therapeutic agents.
Additional Applications
Other studies have focused on various aspects of benzyl pyrrolidine-1-carboxylate derivatives, including their use in palladium-catalyzed reactions (Yang et al., 2005), kinetic resolution of racemic compounds (Shiina et al., 2012), and in the development of metal–organic frameworks for dye adsorption (Zhao et al., 2020).
Propriétés
IUPAC Name |
benzyl 3-(2-sulfanylethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c16-14(15-8-6-12(10-15)7-9-18)17-11-13-4-2-1-3-5-13/h1-5,12,18H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMZCBBCNIKLJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CCS)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B3017203.png)
![4-(3-fluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3017204.png)

![2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]pyridine](/img/structure/B3017207.png)


![2-Pyridin-3-yl-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B3017212.png)
![Ethyl 3-[(2-aminophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B3017214.png)

![3-(4-Chlorophenyl)sulfonyl-1-[(2,5-dimethylphenyl)methyl]-6-methoxyquinolin-4-one](/img/structure/B3017216.png)
![2-Chloro-N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]pyridine-3-carboxamide](/img/structure/B3017220.png)


